

Spectroscopic and Mechanistic Insights into 1-O-Methylemodin (Physcion)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-O-Methylemodin

Cat. No.: B1599617

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1-O-Methylemodin**, also known as Physcion, a naturally occurring anthraquinone with significant therapeutic potential. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and explores its interactions with key cellular signaling pathways.

Spectroscopic Data

The structural elucidation of **1-O-Methylemodin** (Physcion) relies on a combination of spectroscopic techniques. The following tables summarize the key ^1H and ^{13}C NMR chemical shifts in DMSO- d_6 and the prominent ions observed in its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **1-O-Methylemodin** were recorded in deuterated dimethyl sulfoxide (DMSO- d_6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectral Data of **1-O-Methylemodin** (Physcion) in DMSO- d_6

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-2	7.25	s
H-4	7.60	s
H-5	7.38	d, J=1.2 Hz
H-7	7.10	d, J=1.2 Hz
6-CH ₃	2.42	s
3-OCH ₃	3.90	s
1-OH	12.12	s
8-OH	12.00	s

Table 2: ¹³C NMR Spectral Data of **1-O-Methylemodin** (Phyiscion) in DMSO-d₆

Carbon	Chemical Shift (δ , ppm)
C-1	162.2
C-2	108.2
C-3	166.5
C-4	106.8
C-4a	135.4
C-5	124.5
C-6	121.3
C-7	148.8
C-8	161.7
C-8a	113.6
C-9	190.5
C-9a	110.1
C-10	181.8
C-10a	133.1
6-CH ₃	21.9
3-OCH ₃	56.1

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode was used to determine the mass-to-charge ratio (m/z) of **1-O-Methylemodin** and its fragments.

Table 3: Mass Spectrometry Data for **1-O-Methylemodin** (Physcion)

Ion	m/z	Description
[M+H] ⁺	285.07	Protonated molecular ion
[M+Na] ⁺	307.05	Sodium adduct
[M+K] ⁺	323.03	Potassium adduct

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: A sample of **1-O-Methylemodin** (5-10 mg) was dissolved in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

¹H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 4.08 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 8278 Hz
- Temperature: 298 K

¹³C NMR Acquisition:

- Pulse Program: zgpg30

- Number of Scans: 1024
- Acquisition Time: 1.36 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 24038 Hz
- Temperature: 298 K

Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ H = 2.50 ppm; δ C = 39.52 ppm).

Mass Spectrometry Protocol

Sample Preparation: A dilute solution of **1-O-Methylemodin** was prepared in methanol at a concentration of approximately 10 μ g/mL.

Instrumentation: ESI-MS analysis was performed on a Waters SYNAPT G2-Si High Definition Mass Spectrometer.

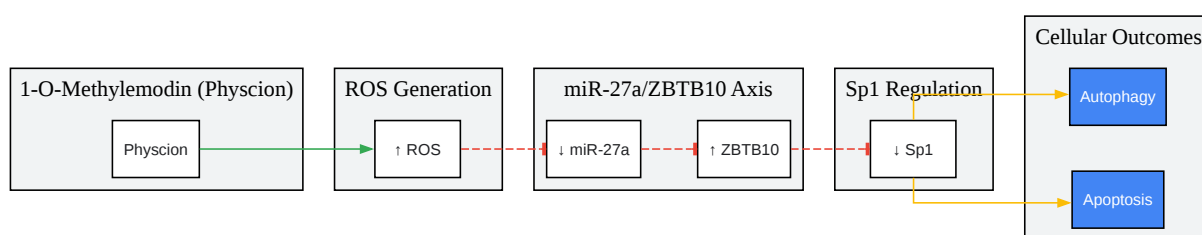
ESI-MS Parameters:

- Ionization Mode: Positive
- Capillary Voltage: 3.0 kV
- Sampling Cone Voltage: 40 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Mass Range: m/z 50-1000

Data Acquisition and Processing: Data was acquired in continuum mode. The instrument was calibrated using a sodium formate solution. The resulting spectra were processed using MassLynx software.

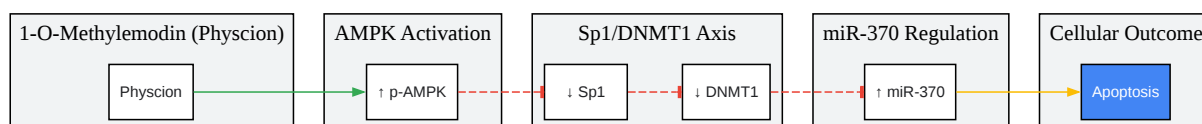
Signaling Pathway Interactions

1-O-Methylemodin (Physcion) (Physcion) has been shown to modulate several key signaling pathways involved in cellular processes such as apoptosis, autophagy, and inflammation. The following diagrams illustrate the proposed mechanisms of action.



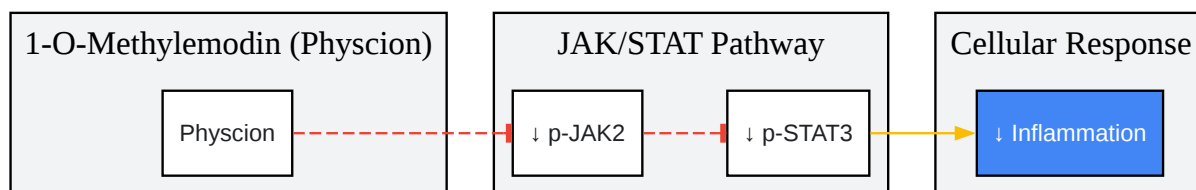
[Click to download full resolution via product page](#)

Physcion-induced Apoptosis and Autophagy via ROS/miR-27a/ZBTB10/Sp1 Pathway.



[Click to download full resolution via product page](#)

Physcion-induced Apoptosis via AMPK/Sp1/DNMT1/miR-370 Pathway.



[Click to download full resolution via product page](#)

Inhibition of the JAK/STAT Pathway by Phycion.

This technical guide provides foundational spectroscopic data and mechanistic insights for **1-O-Methylemodin (Phycion)**. This information is intended to support further research and development efforts in leveraging the therapeutic potential of this natural compound.

- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into 1-O-Methylemodin (Phycion)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1599617#spectroscopic-data-for-1-o-methylemodin-nmr-mass-spec\]](https://www.benchchem.com/product/b1599617#spectroscopic-data-for-1-o-methylemodin-nmr-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com